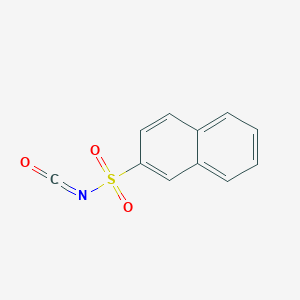

2-Naphthalenesulfonyl isocyanate

Description

2-Naphthalenesulfonyl isocyanate is a specialized organic compound characterized by a naphthalene ring system fused to a sulfonyl group (-SO₂-) and an isocyanate (-NCO) functional group. This structure confers unique electrophilic reactivity due to the electron-withdrawing sulfonyl group, which enhances the electrophilicity of the isocyanate moiety. The compound’s applications likely span organic synthesis, polymer chemistry, and pharmaceutical intermediates, though specific uses require further investigation.

Properties

CAS No. |

21926-42-1 |

|---|---|

Molecular Formula |

C11H7NO3S |

Molecular Weight |

233.24 g/mol |

IUPAC Name |

N-(oxomethylidene)naphthalene-2-sulfonamide |

InChI |

InChI=1S/C11H7NO3S/c13-8-12-16(14,15)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H |

InChI Key |

NTUWRIDLXDCARF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonyl Isocyanates

Chlorosulfonyl Isocyanate (Cl-SO₂-NCO) :

- Structure : Features a chlorine atom directly attached to the sulfonyl group.

- Reactivity : Demonstrates high reactivity in (2+2)-cycloaddition reactions and drug synthesis due to the strong electron-withdrawing effect of the Cl-SO₂ group .

- Applications : Widely used as a precursor in cycloadditions and pharmaceutical manufacturing .

- p-Toluenesulfonyl Isocyanate (Ts-NCO): Structure: Contains a methyl-substituted benzene sulfonyl group. Reactivity: Reacts with tetrel-functionalized clusters to form insertion products (e.g., Si–O bond length: 1.727 Å, C–N bond length: 1.283 Å) . Applications: Utilized in organometallic chemistry for cluster functionalization .

- 2-Naphthalenesulfonyl Isocyanate: Structure: Naphthalene ring enhances steric bulk and π-conjugation compared to benzene-based analogs. Applications: Potential use in polymer crosslinking or bioactive molecule synthesis, inferred from sulfonyl isocyanate reactivity .

Aryl Isocyanates

Phenyl Isocyanate (C₆H₅-NCO) :

- 2-Phenoxyphenyl Isocyanate: Structure: Phenoxy group introduces additional steric and electronic effects. Applications: Used as a research chemical in drug discovery and material science .

2-Naphthalenesulfonyl Isocyanate :

Aliphatic Isocyanates (e.g., TDI, MDI)

- Structure : Linear or aromatic aliphatic backbones (e.g., toluene diisocyanate, methylene diphenyl diisocyanate).

- Reactivity : Primarily react with polyols to form polyurethanes .

- Applications : Dominant in industrial polymer production (e.g., foams, adhesives) .

- Contrast : 2-Naphthalenesulfonyl isocyanate’s sulfonyl group enables distinct reactivity in specialized syntheses (e.g., immobilization on functionalized surfaces ).

Data Table: Comparative Properties of Selected Isocyanates

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.